molecular formula C10H13BrO2 B1338782 1-(3-Bromopropoxy)-2-methoxybenzene CAS No. 67563-72-8

1-(3-Bromopropoxy)-2-methoxybenzene

Cat. No.: B1338782
CAS No.: 67563-72-8
M. Wt: 245.11 g/mol
InChI Key: DFYOBINAKRYPOT-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-2-methoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, featuring a methoxy group at the second position and a bromopropoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-methoxyphenol+1,3-dibromopropaneK2CO3,DMFThis compound\text{2-methoxyphenol} + \text{1,3-dibromopropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-methoxyphenol+1,3-dibromopropaneK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to form the corresponding propoxy derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of 1-(3-azidopropoxy)-2-methoxybenzene.

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 1-(3-propoxy)-2-methoxybenzene.

Scientific Research Applications

1-(3-Bromopropoxy)-2-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

    Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-2-methoxybenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms.

Comparison with Similar Compounds

    1-(3-Bromopropoxy)-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    1-(3-Bromopropoxy)-4-methoxybenzene: Similar structure but with the methoxy group at the fourth position.

    1-(3-Bromopropoxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 1-(3-Bromopropoxy)-2-methoxybenzene is unique due to the presence of both a bromopropoxy and a methoxy group on the benzene ring

Properties

IUPAC Name

1-(3-bromopropoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYOBINAKRYPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519235
Record name 1-(3-Bromopropoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67563-72-8
Record name 1-(3-Bromopropoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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